molecular formula C8H8ClN B1280213 2-Chloro-5-(prop-1-en-2-yl)pyridine CAS No. 68700-92-5

2-Chloro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B1280213
CAS No.: 68700-92-5
M. Wt: 153.61 g/mol
InChI Key: QZBFXTKTUZYMRW-UHFFFAOYSA-N
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Description

2-Chloro-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropenyl group at the fifth position of the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the reaction of 5-(prop-1-en-2-yl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the isopropenyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(prop-1-en-2-yl)pyridine is unique due to the combination of the chlorine atom and the isopropenyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBFXTKTUZYMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502631
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68700-92-5
Record name 2-Chloro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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